

Application Notes: (R)-Clevidipine-13C,d3 in Bioequivalence Studies of Clevidipine

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Compound of Interest		
Compound Name:	(R)-Clevidipine-13C,d3	
Cat. No.:	B1143217	Get Quote

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action make it a critical therapeutic agent in perioperative and emergency settings.[3] [4] To ensure the therapeutic interchangeability between a generic (test) and a reference Clevidipine product, bioequivalence (BE) studies are essential. The use of stable isotopelabeled internal standards, such as **(R)-Clevidipine-13C,d3**, is a cornerstone of the bioanalytical methods underpinning these studies, providing high accuracy and precision.[5][6]

(R)-Clevidipine-13C,d3 is a stable isotope-labeled version of Clevidipine, incorporating both Carbon-13 and deuterium atoms.[8] This labeling results in a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties.[9] This characteristic is crucial for its role as an internal standard in quantitative bioanalysis, as it compensates for variability during sample preparation and analysis.[6][9][10]

Application in Bioequivalence Studies

In a typical bioequivalence study for Clevidipine, healthy volunteers receive both the test and reference formulations in a crossover design.[11][12] Blood samples are collected at various time points to determine the pharmacokinetic profiles of each formulation. The accurate quantification of Clevidipine and its primary inactive metabolite, H152/81, in these biological



matrices is accomplished using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **(R)-Clevidipine-13C,d3** as an internal standard.[11][13][14][15]

The primary advantage of using a stable isotope-labeled internal standard is its ability to coelute with the analyte and exhibit similar ionization efficiency and extraction recovery, thereby correcting for matrix effects and procedural losses.[6][10]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantitation of Clevidipine and its metabolite H152/81 in human whole blood is crucial for bioequivalence studies.[11][13][14][15]

1. Sample Preparation: Liquid-Liquid Extraction

Whole blood is the recommended matrix for Clevidipine bioanalysis due to the drug's rapid hydrolysis by esterases in plasma.[11][16] Using whole blood minimizes this degradation and provides a more accurate representation of the drug's concentration.[11][15]

- Step 1: To a 100 μL aliquot of human whole blood, add 20 μL of the internal standard working solution containing **(R)-Clevidipine-13C,d3** and H152/81-13C,d3.
- Step 2: Add 50 μL of 1 M sodium carbonate solution and vortex for 30 seconds.
- Step 3: Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 3 minutes.
- Step 4: Centrifuge the samples at 12,000 rpm for 5 minutes.
- Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Step 6: Reconstitute the residue in 100 μ L of the mobile phase and inject a 20 μ L aliquot into the LC-MS/MS system.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.



- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][14][15]
- Chromatographic Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) is suitable for separation.[11][14]
- Mobile Phase: A gradient of 2 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.6 mL/min.[11][14]
- Mass Spectrometric Detection: The mass transitions (m/z) for the analytes and internal standards are monitored.[11][14][15]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Clevidipine	H152/81
Linearity Range	0.1–30 ng/mL[11][14]	2-600 ng/mL[11][14]
Correlation Coefficient (r²)	≥ 0.99[11]	≥ 0.99[11]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[4]	2.0 ng/mL[4]
Intra-batch Precision (%RSD)	< 15%	< 15%
Inter-batch Precision (%RSD)	< 15%	< 15%
Accuracy (%RE)	Within ±15%	Within ±15%
Extraction Recovery	80.3 - 83.4%[4][11]	76.8 - 80.6%[4][11]

| Matrix Effect | 114 - 117%[4][11] | 97.8 - 101%[4][11] |

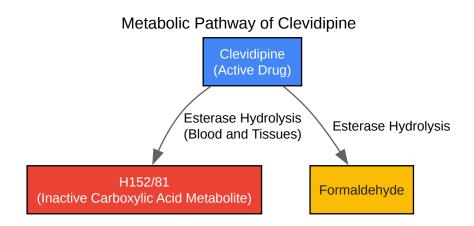
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study



Parameter	Test Formulation	Reference Formulation	90% Confidence Interval
Cmax (ng/mL)	Report Mean ± SD	Report Mean ± SD	80.00% - 125.00% [12]
AUC0-t (ng·h/mL)	Report Mean ± SD	Report Mean ± SD	80.00% - 125.00%[12]
AUC0-∞ (ng·h/mL)	Report Mean ± SD	Report Mean ± SD	80.00% - 125.00%[12]
Tmax (h)	Report Median (Min- Max)	Report Median (Min- Max)	-

| t1/2 (h) | Report Mean ± SD | Report Mean ± SD | - |

Mandatory Visualizations

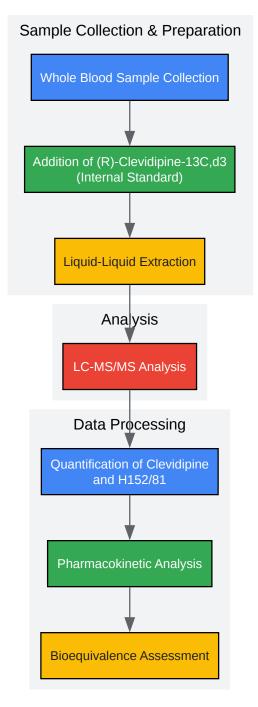


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Caption: Metabolic Pathway of Clevidipine.



Bioanalytical Workflow for Clevidipine Bioequivalence Study



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Caption: Bioanalytical Workflow for Clevidipine Bioequivalence Study.



Test Formulation Pharmacokinetic Data Statistical Comparison (90% Confidence Interval) Bioequivalence Conclusion (Within 80-125% limits)

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Caption: Logical Relationship for Bioequivalence Assessment.

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Methodological & Application





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